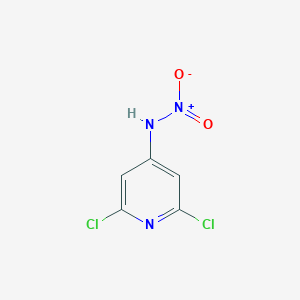

2,6-二氯-4-硝胺基吡啶

概述

描述

2,6-Dichloro-4-nitraminopyridine is a chemical compound with the molecular formula C5H3Cl2N3O2 and a molecular weight of 208 . It is used for research and development purposes .

Synthesis Analysis

A synthesis route to an important intermediate 4-amino-2,6-dichloropyridine was developed. The process starts with the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative. This is then subjected to nitration followed by reduction. Subsequent nitration of the product and nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-nitraminopyridine is characterized by a molecular formula of C5H3Cl2N3O2 . More detailed structural analysis would require specific experimental techniques such as X-ray crystallography.Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .科学研究应用

Pesticide Detection

2,6-Dichloro-4-nitraminopyridine (DCN) is used as a common pesticide . A luminescent 56-metal Cd(ii)–Sm(iii) nanocluster was constructed from a flexible Schiff base ligand, and its crystal structure was determined using the X-ray diffraction method. It shows a rapid triple-emissive response to DCN with high sensitivity and selectivity, which can be used to quantitatively analyze the DCN concentrations in fruit extracts .

Detection of Nitrofuran Antibiotics

A novel lead-based anion 2D metal−organic framework (MOF) was designed with interlocking structures, which can detect Nitrofuran Antibiotics (NFAs) and DCN in water rapidly and efficiently . The misuse of organic pollutants such as NFAs and DCN has become a hot topic of global concern, and developing rapid, efficient, and accurate techniques for detecting NFAs and pesticides in water is a major challenge .

Fluorescent Sensor

The MOF mentioned above can be made into fluorescent test papers for the visual detection of NFAs and DCN . This MOF demonstrated high selectivity and rapid response to NFAs at a limit of detection (LOD) as low as 0.26 μM, while it indicated high selectivity and responded quickly to DCN in water at an LOD as low as 0.14 μM .

Detection in Soil Samples

The method mentioned above was successfully applied to detect NFAs in actual water samples of the fish tanks and ponds as well as the pesticide DCN in soil samples . The recovery rates were 97.0−105.15% and 102.2− 106.48%, and the relative standard deviations were 0.63−1.45% and 0.29−1.69%, respectively .

安全和危害

Safety data sheets indicate that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult. If the victim is not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

未来方向

The future directions of research on 2,6-Dichloro-4-nitraminopyridine could involve its use in the detection of pesticides. For instance, a luminescent 56-metal Cd(II)–Sm(III) nanocluster shows a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline (a common pesticide) with high sensitivity and selectivity .

作用机制

Target of Action

It’s known that this compound can be detected by a luminescent 56-metal cd(ii)–sm(iii) nanocluster , suggesting that it may interact with certain metal ions or complexes.

Mode of Action

It’s known that this compound can be detected by a luminescent 56-metal cd(ii)–sm(iii) nanocluster . This suggests that the compound may interact with these metal ions or complexes, leading to changes in their luminescent properties.

Result of Action

It’s known that this compound can be detected by a luminescent 56-metal cd(ii)–sm(iii) nanocluster , suggesting that it may cause changes in the luminescent properties of these metal ions or complexes.

属性

IUPAC Name |

N-(2,6-dichloropyridin-4-yl)nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O2/c6-4-1-3(9-10(11)12)2-5(7)8-4/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHVOEQUMGNHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329593 | |

| Record name | 2,6-Dichloro-4-nitraminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-nitraminopyridine | |

CAS RN |

2587-03-3 | |

| Record name | 2587-03-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichloro-4-nitraminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

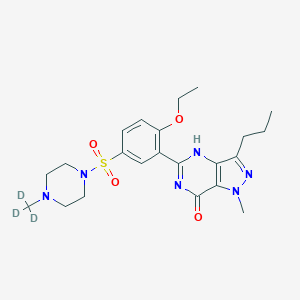

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylfuro[3,2-b]pyridin-3(2H)-one](/img/structure/B19356.png)